molecular formula C13H12NO2- B1599598 2,6,8-Trimethylquinoline-4-carboxylic acid CAS No. 93189-20-9

2,6,8-Trimethylquinoline-4-carboxylic acid

Cat. No. B1599598
CAS RN: 93189-20-9
M. Wt: 214.24 g/mol
InChI Key: AODVVXXIFHFAMN-UHFFFAOYSA-M
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Description

2,6,8-Trimethylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 2,6,8-trimethyl-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 2,6,8-Trimethylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,6,8-Trimethylquinoline-4-carboxylic acid has a molecular weight of 215.25 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Photolabile Protecting Groups

One intriguing application involves the synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), which exhibits greater single photon quantum efficiency and sufficient sensitivity to multiphoton-induced photolysis for in vivo use. These characteristics make BHQ and similar compounds valuable for caging biological messengers, indicating potential areas of application for related trimethylquinoline derivatives in biochemical and medical research (Fedoryak & Dore, 2002).

Antibacterial Activity

Research on quinoline carboxylic acids, such as the study on antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlights their significant activities against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of trimethylquinoline could serve as a basis for developing new antibacterial agents, underscoring the relevance of such compounds in pharmaceutical sciences (Koga et al., 1980).

NMDA Receptor Antagonism

The exploration of 2-carboxytetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor provides a foundation for the neuropharmacological applications of quinoline derivatives. This research avenue is crucial for developing therapeutic agents aimed at modulating neurotransmission and treating neurological disorders (Carling et al., 1992).

Synthetic Studies on Marine Drugs

The synthesis of chromene carboxylic acid derivatives, like the study on 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, demonstrates the potential of quinoline derivatives in contributing to structural-activity relationship studies of antitumor antibiotics and other natural products. This application is pertinent to medicinal chemistry and drug design, where the structural diversity of quinoline derivatives can lead to novel therapeutic agents (Li et al., 2013).

PARP-1 Inhibition

Quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design due to its involvement in DNA repair processes. The synthesis of 3-substituted quinoline-8-carboxamides showcases the therapeutic potential of quinoline derivatives in cancer treatment and possibly other diseases related to DNA damage response mechanisms (Lord et al., 2009).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,6,8-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(5-7)11(13(15)16)6-9(3)14-12/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODVVXXIFHFAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Trimethylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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